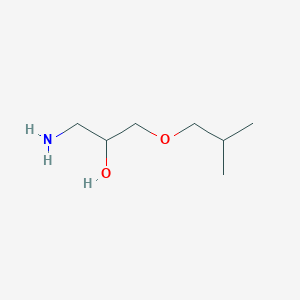
1-Amino-3-(2-methylpropoxy)propan-2-ol
Vue d'ensemble
Description
1-Amino-3-(2-methylpropoxy)propan-2-ol is an organic compound with the molecular formula C7H17NO2 It is a derivative of propanol, featuring an amino group and a 2-methylpropoxy substituent
Méthodes De Préparation
The synthesis of 1-Amino-3-(2-methylpropoxy)propan-2-ol typically involves the reaction of 3-chloro-1-propanol with 2-methylpropanol in the presence of a base to form the intermediate 3-(2-methylpropoxy)-1-propanol. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-Amino-3-(2-methylpropoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of derivatives with different functional groups. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Amino-3-(2-methylpropoxy)propan-2-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound can be utilized in the study of biochemical pathways and as a building block for biologically active molecules.
Industry: It is employed in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-Amino-3-(2-methylpropoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the 2-methylpropoxy group can influence the compound’s hydrophobicity and steric properties. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.
Comparaison Avec Des Composés Similaires
1-Amino-3-(2-methylpropoxy)propan-2-ol can be compared with similar compounds such as:
1-Amino-3-methoxypropan-2-ol: This compound has a methoxy group instead of a 2-methylpropoxy group, leading to differences in reactivity and applications.
3-Amino-1-propanol: Lacks the 2-methylpropoxy substituent, resulting in distinct chemical and physical properties.
2-Amino-3-methyl-1-propanol: Features a different substitution pattern, affecting its behavior in chemical reactions and biological systems.
Propriétés
IUPAC Name |
1-amino-3-(2-methylpropoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-6(2)4-10-5-7(9)3-8/h6-7,9H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWDJNUBZPEENC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


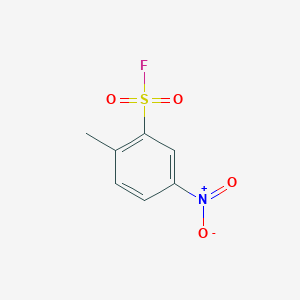

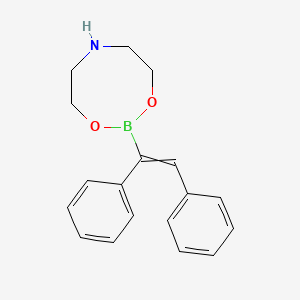

![2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)acrylic acid](/img/structure/B3340383.png)
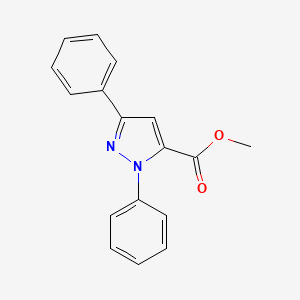

![1-(4-Fluoro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B3340400.png)
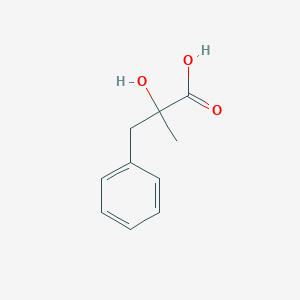
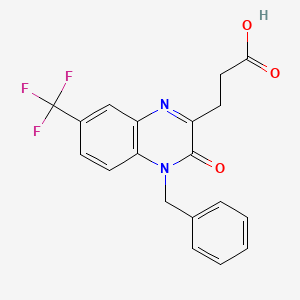
![3-[Allyl-(4-fluoro-phenyl)-sulfamoyl]-4-chloro-benzoic acid](/img/structure/B3340432.png)
![5-[Benzyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid](/img/structure/B3340439.png)

![3(2H)-Benzofuranone, 2-[(4-fluorophenyl)methylene]-6-hydroxy-](/img/structure/B3340448.png)
